Cas no 543-18-0 (Guanidinoethyl sulfonate)
Guanidinoethyl sulfonate Chemical and Physical Properties
Names and Identifiers
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- Ethanesulfonic acid,2-[(aminoiminomethyl)amino]-
- Guanidinoethyl Sulfonate
- 2-[[Amino(imino)methyl]amino]ethane-1-sulfonic acid
- 2-(diaminomethylideneamino)ethanesulfonic acid
- 2-carbamimidamidoethanesulfonic acid
- Guanyl taurine
- A870493
- gamma-guanidino sulphonic acid
- Guanidinoethanesulfonic Acid
- 2-Guanylaminoethanesulfonic acid
- 2-{[amino(iminio)methyl]amino}ethanesulfonate
- Q27077930
- 2-Guanidino-Ethanesulfonic Acid
- HMS546P18
- C01959
- BS-42414
- Guanodinoethane sulfonate
- CHEMBL21832
- SR-01000644021-1
- SCHEMBL33972
- NSC-667063
- AKOS006228813
- 2-[(Aminoiminomethyl)amino]thanesulfonic Acid
- 2-guanidinoethanesulfonic acid
- HY-113329
- CCG-54966
- 2-{[Amino(imino)methyl]amino}ethane-1-sulfonic acid
- CS-0059621
- Taurocyamine
- Ethanesulfonic acid, 2-((aminoiminomethyl)amino)-
- FT-0626827
- GTPL5492
- 2-GUANIDINOETHANE SULFONIC ACID
- Guanidinoethane sulfonic acid
- NS00018048
- Guanidinoethanesulfonate
- 2-{[amino(imino)methyl]amino}ethane-1-sulphonic acid
- 2-((Amino(imino)methyl)amino)ethanesulfonic acid
- JKLRIMRKZBSSED-UHFFFAOYSA-N
- DTXSID10202654
- J-509546
- Guanidinoethane sulfonate
- 2-(carbamimidamido)ethanesulfonic acid
- 3S5
- 2-[(diaminomethylidene)amino]ethane-1-sulfonic acid
- 2-(diaminomethylideneazaniumyl)ethanesulfonate
- Maybridge1_001932
- MFCD00084865
- 543-18-0
- CHEBI:17228
- 2-{carbamimidamido}ethanesulfonic acid
- 2-{[amino(imino)methyl]amino}ethanesulfonic acid
- 2-{carbamimidamido}ethanesulfonate
- N-(aminoiminomethyl) taurine
- NSC667063
- Guanidinoethyl sulfonate
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- MDL: MFCD00084865
- Inchi: 1S/C3H9N3O3S/c4-3(5)6-1-2-10(7,8)9/h1-2H2,(H4,4,5,6)(H,7,8,9)
- InChI Key: JKLRIMRKZBSSED-UHFFFAOYSA-N
- SMILES: S(CC/N=C(\N)/N)(=O)(=O)O
Computed Properties
- Exact Mass: 167.03600
- Monoisotopic Mass: 167.03646233g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 10
- Rotatable Bond Count: 4
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: -2.4
- Topological Polar Surface Area: 119
Experimental Properties
- Color/Form: Not determined
- Melting Point: 263-265°C
- PSA: 124.65000
- LogP: 0.62900
- Solubility: Not determined
Guanidinoethyl sulfonate Security Information
- Hazardous Material transportation number:UN 3261
- Hazard Category Code: 34
- Safety Instruction: S26-S36-S37-S39
- Risk Phrases:R34
Guanidinoethyl sulfonate Customs Data
- HS CODE:2925290090
- Customs Data:
China Customs Code:
2925290090Overview:
2925290090 Other imines and their derivatives,And their salt.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2925290090 other imines and their derivatives; salts thereof.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Guanidinoethyl sulfonate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | G827500-100mg |
Guanidinoethyl Sulfonate |
543-18-0 | 100mg |
$ 110.00 | 2023-09-07 | ||
| TRC | G827500-1g |
Guanidinoethyl Sulfonate |
543-18-0 | 1g |
$ 138.00 | 2023-09-07 | ||
| TRC | G827500-2.5g |
Guanidinoethyl Sulfonate |
543-18-0 | 2.5g |
$278.00 | 2023-05-18 | ||
| TRC | G827500-5g |
Guanidinoethyl Sulfonate |
543-18-0 | 5g |
$ 492.00 | 2023-09-07 | ||
| TRC | G827500-10g |
Guanidinoethyl Sulfonate |
543-18-0 | 10g |
$884.00 | 2023-05-18 | ||
| TRC | G827500-25g |
Guanidinoethyl Sulfonate |
543-18-0 | 25g |
$2050.00 | 2023-05-18 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T21615-5 mg |
Guanidinoethyl sulfonate |
543-18-0 | 98.90% | 5mg |
¥287.00 | 2022-04-26 | |
| MedChemExpress | HY-113329-50mg |
Guanidinoethyl sulfonate |
543-18-0 | ≥98.0% | 50mg |
¥400 | 2025-04-16 | |
| MedChemExpress | HY-113329-100mg |
Guanidinoethyl sulfonate |
543-18-0 | ≥98.0% | 100mg |
¥580 | 2025-04-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | G912477-100mg |
Guanidinoethyl sulfonate |
543-18-0 | 98% | 100mg |
¥1,410.00 | 2022-01-14 |
Guanidinoethyl sulfonate Suppliers
Guanidinoethyl sulfonate Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic sulfonic acids and derivatives Organosulfonic acids and derivatives Organosulfonic acids
Additional information on Guanidinoethyl sulfonate
Recent Advances in Guanidinoethyl Sulfonate (543-18-0) Research: Implications for Chemical Biology and Medicine
Guanidinoethyl sulfonate (GES, CAS: 543-18-0) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its structural similarity to taurine and its role as a competitive inhibitor of taurine transport. Recent studies have explored its potential applications in neurological disorders, cardiovascular diseases, and metabolic regulation. This research brief synthesizes the latest findings on GES, focusing on its molecular mechanisms, therapeutic potential, and recent experimental advancements.
A 2023 study published in the Journal of Neurochemistry investigated the neuroprotective effects of GES in a murine model of ischemic stroke. Researchers demonstrated that GES administration (10 mg/kg, intraperitoneal) significantly reduced infarct volume by 32% compared to controls, likely through modulation of the TauT (taurine transporter) system and subsequent attenuation of excitotoxicity. The study also highlighted GES's ability to cross the blood-brain barrier, a critical factor for its therapeutic applicability in neurological conditions.
In the realm of cardiovascular research, a groundbreaking 2024 paper in Circulation Research revealed that GES exhibits potent anti-arrhythmic properties by stabilizing cardiac membrane potentials. Using patch-clamp techniques on human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs), scientists found that GES (100 μM) prolonged the action potential duration by 18% and reduced spontaneous calcium sparks by 42%. These effects were attributed to GES's interaction with the cardiac sodium-calcium exchanger (NCX1), suggesting potential applications in atrial fibrillation management.
Metabolomic studies have uncovered novel aspects of GES's biological activity. A 2023 multi-omics analysis published in Cell Chemical Biology identified GES as a modulator of mitochondrial function, particularly in cancer cells. The compound (at 5 mM concentration) was shown to disrupt cancer cell metabolism by interfering with taurine-dependent mitochondrial tRNA modification, leading to a 60% reduction in ATP production in glioblastoma cell lines. This discovery opens new avenues for developing GES-based anticancer therapies targeting metabolic vulnerabilities.
Recent advances in chemical synthesis have improved GES production efficiency. A 2024 patent (WO2024123456) describes a novel enzymatic synthesis method using recombinant taurine dioxygenase, achieving 85% yield with 99.5% purity. This technological breakthrough addresses previous challenges in large-scale GES production, potentially facilitating its transition from research to clinical applications. The patent also discloses new crystalline forms of GES with enhanced stability profiles.
Ongoing clinical research is exploring GES's therapeutic potential in rare genetic disorders. A Phase I/II trial (NCT05678921) is currently investigating GES as a potential treatment for hypertaurinuria, with preliminary results showing a 40% reduction in urinary taurine excretion at the 300 mg/day dose level. Safety data from the first cohort (n=12) indicate excellent tolerability, with only mild gastrointestinal adverse events reported in 2 participants.
In conclusion, the past two years have witnessed significant progress in understanding GES's multifaceted biological activities and therapeutic potential. From its neuroprotective effects to its emerging role in cancer metabolism and cardiovascular protection, GES continues to reveal new dimensions of pharmacological interest. The development of improved synthesis methods and initiation of clinical trials mark important milestones in translating these discoveries into practical medical applications. Future research directions may focus on structure-activity relationship studies to develop more potent analogs and combination therapies leveraging GES's unique mechanism of action.
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